Di-tert-butyl 2-fluoro-3-oxobutanedioate
Description
Contextualizing Organofluorine Chemistry and its Strategic Role in Chemical Research
Organofluorine chemistry is the study of compounds containing the carbon-fluorine bond. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to the unique characteristics of the fluorine atom: it is the most electronegative element, has a small van der Waals radius similar to that of a hydrogen atom, and the carbon-fluorine bond is exceptionally strong.
These properties translate into several strategic advantages in chemical research. In medicinal chemistry, the replacement of a hydrogen atom or a hydroxyl group with fluorine can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and increase its lipophilicity, which can aid in cell membrane permeability. Consequently, a significant number of pharmaceuticals on the market today are organofluorine compounds. In materials science, fluorinated polymers exhibit unique properties such as high thermal stability, chemical inertness, and low surface energy, making them suitable for a wide range of applications, from non-stick coatings to advanced electronic materials.
The growing importance of organofluorine compounds has fueled the demand for new and efficient methods for their synthesis. This has led to the development of a diverse array of fluorinating reagents and synthetic methodologies, allowing for the precise and selective introduction of fluorine into a wide variety of organic substrates.
Di-tert-butyl 2-fluoro-3-oxobutanedioate: A Versatile Fluorinated 1,3-Dicarbonyl Scaffold in Synthetic Chemistry
This compound is a prime example of a fluorinated building block that has gained significant traction in synthetic chemistry. It belongs to the class of α-fluoro-β-ketoesters, which are highly valuable synthetic intermediates. The structure of this compound is characterized by several key features that contribute to its versatility:
The α-Fluoro Substituent: The fluorine atom at the α-position significantly influences the reactivity of the dicarbonyl system. It increases the acidity of the α-proton, making enolate formation more facile. Furthermore, the fluorine atom can participate in unique non-covalent interactions and influence the stereochemical outcome of reactions.
The 1,3-Dicarbonyl Moiety: This functional group arrangement is inherently reactive and serves as a linchpin for a wide range of chemical transformations. It can undergo alkylation, acylation, condensation, and cycloaddition reactions, providing access to a diverse array of complex molecular architectures.
The Tert-butyl Ester Groups: The bulky tert-butyl groups provide steric hindrance, which can direct the regioselectivity of certain reactions. fiveable.me More importantly, they serve as protecting groups for the carboxylic acid functionalities. These ester groups are stable under a variety of reaction conditions but can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acids, a process that is often challenging with other ester types. fiveable.me
The combination of these features makes this compound a powerful tool for the synthesis of complex fluorinated molecules. It allows for the introduction of a fluorine atom early in a synthetic sequence and then elaboration of the molecular framework through the versatile reactivity of the dicarbonyl scaffold.
Overview of Key Research Areas and Objectives for In-Depth Academic Inquiry
The unique properties and synthetic potential of this compound have made it a subject of intense academic inquiry. Key research areas and objectives include:
Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and more efficient methods for the synthesis of this compound and related α-fluoro-β-ketoesters. This includes the development of catalytic and asymmetric fluorination reactions to control the stereochemistry of the fluorine-bearing center.
Exploration of its Reactivity: A major focus is on expanding the synthetic utility of this building block by investigating its reactivity in a wider range of chemical transformations. This includes its use in cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and as a precursor for the synthesis of novel fluorinated heterocycles.
Application in the Synthesis of Bioactive Molecules: Given the importance of fluorine in medicinal chemistry, a significant amount of research is directed towards utilizing this compound in the total synthesis of biologically active natural products and the design of novel pharmaceutical agents.
Investigation of Physicochemical Properties: A deeper understanding of the physicochemical properties of this compound, such as its pKa and conformational preferences, is crucial for predicting and controlling its reactivity. Computational and experimental studies are being conducted to elucidate these properties.
The following sections will delve deeper into the synthesis, properties, and applications of this compound, highlighting its significance as a versatile tool in the hands of the modern organic chemist.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound (Estimated)
| Property | Value |
| Molecular Formula | C₁₂H₁₉FO₅ |
| Molecular Weight | 262.27 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
| pKa (α-proton) | ~10-11 (estimated based on analogous compounds) |
Table 2: Common Synthetic Routes to α-Fluoro-β-ketoesters
| Reaction Type | Fluorinating Agent | Typical Conditions |
| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Acetonitrile, room temperature |
| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Organic solvent, often with a base or catalyst |
| Nucleophilic Fluorination | Diethylaminosulfur trifluoride (DAST) | Reaction with an α-hydroxy-β-ketoester precursor |
Structure
2D Structure
3D Structure
Properties
CAS No. |
327-39-9 |
|---|---|
Molecular Formula |
C12H19FO5 |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
ditert-butyl 2-fluoro-3-oxobutanedioate |
InChI |
InChI=1S/C12H19FO5/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7H,1-6H3 |
InChI Key |
VKDINJJAYAUQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Di Tert Butyl 2 Fluoro 3 Oxobutanedioate and Its Congeners
Direct Fluorination Strategies for the α-Fluoro-β-Ketoester Moiety
Direct fluorination of the α-position of β-ketoesters represents the most straightforward approach to synthesizing α-fluoro-β-ketoesters. This can be achieved through electrophilic fluorination using various reagents or through transition-metal-catalyzed processes.
Electrophilic Fluorination via N-Fluorinating Reagents (e.g., Selectfluor, NFSI analogs)
The direct fluorination of 1,3-dicarbonyl compounds, including β-ketoesters, can be effectively achieved using electrophilic N-F fluorinating agents. rsc.org Among these, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, is a widely used, stable, and efficient reagent for this transformation. cas.cnref.ac.uk The reaction proceeds by the attack of the enol or enolate of the β-ketoester on the electrophilic fluorine atom of the reagent. For substrates that enolize readily, the reaction can proceed rapidly. ref.ac.uk
N-Fluorobenzensulfonimide (NFSI) is another powerful and commonly employed electrophilic fluorinating agent. nih.govnih.gov It is a stable, crystalline solid that offers high yields in the fluorination of a wide range of active methylene (B1212753) compounds. nih.govnih.gov The reaction mechanism is believed to be a polar two-electron process rather than a single-electron transfer. core.ac.uk The choice between Selectfluor® and NFSI often depends on the specific substrate and desired reaction conditions, including solvent and the potential for asymmetric induction. juniperpublishers.com Chiral variants of N-F reagents have also been developed to achieve enantioselective fluorinations. nih.gov
Microwave irradiation has been shown to significantly accelerate the electrophilic fluorination of 1,3-dicarbonyl compounds with Selectfluor®, leading to high yields of monofluorinated products in short reaction times. cas.cn
Table 1: Electrophilic Fluorination of β-Ketoesters with N-Fluorinating Reagents This table is interactive and can be sorted by clicking on the headers.
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Selectfluor® | 1,3-Dicarbonyl Compounds | 2-Monofluoro-1,3-dicarbonyls | High | Microwave, neutral | cas.cn |
| Selectfluor® | Cyclic Diketones | α-Fluorinated Ketones | 20-77 | Acetonitrile | sapub.org |
| NFSI | β-Ketoacids | α-Fluoroketones | Good | Cs2CO3, MeCN/H2O | cas.cn |
| NFSI | β-Keto Esters | α-Fluoro-β-keto esters | - | Mechanochemical | nih.gov |
Transition-Metal-Catalyzed Fluorination Processes
Transition-metal catalysis offers a powerful alternative for the α-fluorination of β-ketoesters, often providing high levels of enantioselectivity.
Palladium-Catalyzed Fluorination: Chiral palladium complexes have been successfully employed as catalysts for the enantioselective fluorination of various β-ketoesters. nih.govucsf.edu These reactions typically utilize an electrophilic fluorine source like NFSI. The proposed mechanism involves the formation of a chiral palladium enolate, which then reacts with the fluorinating agent. These reactions can often be carried out in environmentally friendly solvents like ethanol. nih.gov The versatility of this method allows for the fluorination of both cyclic and acyclic β-ketoesters with excellent enantioselectivities, reaching up to 98% ee. ucsf.edu
Copper-Catalyzed Fluorination: Copper complexes, particularly those with chiral bis(oxazoline) ligands, have also been shown to catalyze the enantioselective electrophilic fluorination of β-ketoesters with NFSI. juniperpublishers.com The use of additives such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be crucial for achieving high enantioselectivity. juniperpublishers.com
Rhodium-Catalyzed Fluorination: While less common for the direct fluorination of β-ketoesters, rhodium catalysts are known to react with diazo compounds, which can be precursors to β-ketoesters, and could potentially be involved in subsequent fluorination steps. qub.ac.uknih.govacs.org
Table 2: Transition-Metal-Catalyzed Fluorination of β-Ketoesters This table is interactive and can be sorted by clicking on the headers.
| Metal Catalyst | Ligand | Fluorinating Agent | Substrate Scope | Enantioselectivity (ee %) | Reference |
|---|---|---|---|---|---|
| Palladium | Chiral Phosphines | NFSI | Various β-ketoesters | 83-94 | nih.gov |
| Palladium | Chiral Ligands | - | Active methine compounds | up to 98 | ucsf.edu |
| Copper | Chiral Bis(oxazoline) | NFSI | Cyclic & Acyclic β-ketoesters | Good | juniperpublishers.com |
Construction from Fluorinated Precursors and Analogs
An alternative synthetic strategy involves the use of already fluorinated building blocks, which are then elaborated to form the desired α-fluoro-β-ketoester.
Synthesis Leveraging Fluorooxaloacetate Derivatives
The Claisen condensation is a classic carbon-carbon bond-forming reaction that can be adapted for the synthesis of β-ketoesters. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of producing fluorinated targets, a "crossed" Claisen condensation can be employed. This involves the reaction of an enolizable ester with a non-enolizable fluorinated ester, such as a derivative of fluorooxaloacetic acid. For instance, the reaction of tert-butyl acetate (B1210297) with a suitable derivative of fluorooxaloacetic acid in the presence of a strong base would yield Di-tert-butyl 2-fluoro-3-oxobutanedioate. The success of this approach relies on the careful choice of base to favor the desired cross-condensation over self-condensation of the enolizable ester.
Synthetic Routes Involving Diazo-β-Ketoesters
Diazo compounds are versatile intermediates in organic synthesis. The reaction of α-diazo-β-ketoesters with a source of fluorine presents a potential route to α-fluoro-β-ketoesters. While direct fluorination of a diazo group to a gem-difluoro group is known, the controlled monofluorination is more nuanced. Transition metal catalysis, particularly with rhodium or copper, can be employed to generate a metal carbene from the diazo compound. nih.gov This carbene could then potentially be trapped by a fluoride (B91410) source. For example, a rhodium-catalyzed reaction of a diazo-β-ketoester in the presence of a suitable fluorinating agent could lead to the formation of the desired α-fluoro-β-ketoester.
Derivation from Other Fluorinated Dicarbonyl Systems
The target compound can also be synthesized through the chemical modification of other readily available fluorinated 1,3-dicarbonyl compounds. nih.gov For instance, a fluorinated diketone could undergo a selective Baeyer-Villiger oxidation to introduce an ester functionality. Alternatively, a fluorinated β-ketoacid could be esterified to yield the desired product. The decarboxylative fluorination of β-ketoacids using NFSI provides a route to α-fluoroketones, and modifications of this approach could potentially lead to the desired ester. cas.cn
Post-Synthetic Derivatization and Functional Group Interconversions
The synthetic utility of this compound is significantly enhanced by the diverse reactivity of its constituent functional groups. The presence of two sterically hindered tert-butyl esters and a reactive fluorinated β-dicarbonyl system allows for a range of selective post-synthetic modifications. These transformations enable the conversion of the initial scaffold into a variety of more complex and functionally diverse molecules. The primary sites for derivatization are the ester moieties and the ketone/enol system, each offering unique pathways for functional group interconversion.
The tert-butyl ester groups of this compound serve as robust protecting groups for the underlying carboxylic acids, but they can be selectively cleaved or transformed into other functional groups under specific conditions. The steric hindrance of the tert-butyl group dictates the reaction mechanisms, which often involve acid-catalyzed cleavage to release isobutylene. This reactivity allows for selective deprotection or conversion in the presence of other, less labile ester types like methyl or ethyl esters. organic-chemistry.orgnih.govsci-hub.st
A primary transformation is the hydrolysis of one or both tert-butyl esters to the corresponding carboxylic acids. This is typically achieved under acidic conditions. Various reagents have been developed for this purpose, offering different levels of selectivity and mildness. For instance, Lewis acids such as Zinc Bromide (ZnBr₂) can facilitate chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-sensitive protecting groups. nih.govresearchgate.net Other mild methods include the use of molecular iodine or heating with silica (B1680970) gel in an appropriate solvent. researchgate.netresearchgate.net
Beyond simple hydrolysis, the tert-butyl esters can be directly converted into more reactive acyl intermediates, bypassing the isolation of the carboxylic acid. A noteworthy method involves the reaction with thionyl chloride (SOCl₂), which selectively converts tert-butyl esters into acid chlorides at room temperature. organic-chemistry.orgorganic-chemistry.org This transformation is highly chemoselective, leaving methyl, ethyl, and benzyl (B1604629) esters intact. nih.govsci-hub.st These in situ generated acid chlorides are valuable precursors for the synthesis of amides, other esters, or for use in Friedel-Crafts acylation reactions. A similar one-pot amidation or esterification can be achieved by first converting the tert-butyl ester to an acid chloride intermediate using α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst, followed by the addition of an amine or alcohol. organic-chemistry.orgresearchgate.net
The selective transesterification of the β-keto ester moiety is also a viable strategy, often proceeding through an enol or acylketene intermediate, which can allow for preferential reaction at this site over other simple esters. rsc.org Furthermore, direct aminolysis can be employed to synthesize the corresponding β-keto amides, which are valuable building blocks in their own right. researchgate.net
Interactive Table 1: Methodologies for the Transformation of Tert-Butyl Ester Functionalities
| Transformation | Reagent/Catalyst | Conditions | Product | Key Features |
| Hydrolysis | ZnBr₂ | Dichloromethane (DCM) | Carboxylic Acid | Chemoselective; compatible with some acid-labile groups. nih.gov |
| Hydrolysis | Molecular Iodine (cat.) | Acetonitrile, reflux | Carboxylic Acid | Mild; compatible with N-Boc, OBn, and OAc groups. researchgate.net |
| Hydrolysis | t-BuNH₂/LiBr/MeOH/H₂O | Room Temp. to Reflux | Carboxylic Acid | Effective for various ester types; can be selective. uaeh.edu.mx |
| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | Room Temperature | Acid Chloride | Highly selective for tert-butyl esters over Me, Et, Bn esters. organic-chemistry.orgnih.gov |
| One-pot Amidation/Esterification | α,α-dichlorodiphenylmethane, SnCl₂ | Mild Conditions | Amide or Ester | Proceeds via an in-situ generated acid chloride intermediate. researchgate.net |
| Thermal Deprotection | Heat (Continuous Flow) | Methanol or TFE, 170-230 °C | Carboxylic Acid | Catalyst-free; selectivity can be controlled by temperature. nih.gov |
The fluorinated ketone/enol system in this compound is the molecule's reactive core, participating in a variety of transformations that modify the carbon skeleton or introduce new functional groups. The equilibrium between the keto and enol tautomers is central to its reactivity, with the enol form often being the key nucleophilic or reactive species.
One of the most fundamental transformations is the stereoselective reduction of the ketone carbonyl. Biocatalytic methods using ketoreductase (KRED) enzymes have proven highly effective for reducing α-fluoro-β-keto esters. alaska.eduresearchgate.net These enzymatic reductions can proceed via a dynamic reductive kinetic resolution, yielding α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.eduresearchgate.net The resulting fluorinated hydroxy esters are valuable chiral building blocks for synthesizing complex molecules like fluorinated amino acids. alaska.edu
The enolate, readily formed by deprotonation of the α-carbon, serves as a powerful nucleophile for carbon-carbon bond formation. This allows for α-alkylation and α-allylation reactions to introduce new substituents. nih.gov For instance, asymmetric dehydrative condensation with allylic alcohols, catalyzed by a hybrid system of palladium and ruthenium complexes, can yield α-allylated products with high regio-, diastereo-, and enantioselectivity. nih.gov
The enol tautomer can also be trapped to form stable enol derivatives. Silyl (B83357) enol ethers, for example, are readily prepared by reacting the β-keto ester with a silyl electrophile like trimethylsilyl (B98337) chloride. wikipedia.org These derivatives are versatile intermediates for reactions such as Mukaiyama aldol (B89426) additions, allowing for the controlled formation of new C-C bonds. researchgate.net Furthermore, the unique electronic properties of the fluorinated enol system can be leveraged in cycloaddition reactions. Gold(I)-catalyzed Conia-ene reactions of related β-ketoesters with alkynes provide a pathway to carbocyclic structures. acs.org
The dicarbonyl nature of the system also allows for condensation reactions with binucleophiles to form heterocyclic structures. For example, fluorinated 1,3-diketones react with reagents like 2-aminothiophenol, leading to the formation of 1,5-benzothiazepine (B1259763) derivatives through a cascade of condensation and cyclization steps. acs.org
Interactive Table 2: Controlled Modifications of the Fluorinated Ketone/Enol System
| Transformation | Reagent/Catalyst | Conditions | Product Type | Key Features |
| Ketone Reduction | Ketoreductase (KRED) Enzymes | Aqueous buffer, Glucose/GDH | α-Fluoro-β-hydroxy ester | Highly stereoselective (both anti and syn diastereomers possible). alaska.eduresearchgate.net |
| α-Allylation | Allylic Alcohol, Pd/Ru dual catalyst | Toluene, 40 °C | α-Allyl-α-fluoro-β-keto ester | High regio-, diastereo-, and enantioselectivity. nih.gov |
| Silyl Enol Ether Formation | Trimethylsilyl chloride, Triethylamine | Organic Solvent | Silyl Enol Ether | Traps the enol form for subsequent reactions (e.g., aldol). wikipedia.org |
| Cyclization (Conia-ene) | Gold(I) complexes (for related systems) | Organic Solvent | Carbocyclic β-keto ester | Intramolecular reaction of an alkyne with the enol form. acs.org |
| Heterocycle Formation | 2-Aminothiophenol | Ethanol, reflux | 1,5-Benzothiazepine derivative | Condensation with a binucleophile to form a seven-membered ring. acs.org |
Reactivity Profiles and Mechanistic Investigations of Di Tert Butyl 2 Fluoro 3 Oxobutanedioate
Reactions as a Substrate in Carbon-Carbon Bond Formation
The presence of an acidic α-proton, a ketone, and two ester functionalities makes Di-tert-butyl 2-fluoro-3-oxobutanedioate a versatile substrate for various carbon-carbon bond-forming reactions. The fluorine atom at the α-position significantly influences the acidity and nucleophilicity of the corresponding enolate, thereby affecting its reactivity in a range of transformations.
Nucleophilic Additions and Condensation Reactions (e.g., Aldol-Type, Mannich)
As a β-ketoester, this compound can undergo deprotonation to form an enolate, which can then act as a nucleophile in aldol (B89426) and Mannich-type reactions. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the α-proton, facilitating enolate formation. However, the fluorine atom also impacts the nucleophilicity of the resulting enolate.
In a deacetylative aldol reaction , a related compound, N-methyl-3-acetyl-3-fluoro-2-oxindole, undergoes reaction with various aldehydes to afford the corresponding aldol products. This reaction is diastereoselective, favoring the syn-stereoisomer, a selectivity that is rationalized through a chair-like transition state. ua.es While this example does not involve this compound directly, it highlights the potential of fluorinated β-dicarbonyl systems to participate in aldol-type transformations.
Similarly, in the context of the Mannich reaction , fluorinated pro-nucleophiles have been successfully employed. For instance, the deacetylative reaction of 3-acetyl-3-fluoro-2-oxindoles can generate a 3-fluoro-2-oxindole enolate in situ, which then reacts with N-tert-butanesulfinyl imines in a diastereoselective Mannich-type reaction. researchgate.net Furthermore, asymmetric Mannich reactions have been developed using imidazo[2,1-b]thiazole-derived nucleophiles with fluorinated imines, yielding products with high stereoselectivity. nuph.edu.ua These examples with analogous fluorinated systems suggest that this compound could serve as a competent nucleophile in Mannich reactions for the synthesis of α-fluoro-β-amino acid derivatives.
Michael Addition Pathways with Fluorinated Substrates
The enolate generated from this compound is also a potential nucleophile for Michael addition reactions. The conjugate addition of carbon nucleophiles to α,β-unsaturated systems is a powerful tool for carbon-carbon bond formation. While specific examples utilizing this compound as the Michael donor are not extensively documented in the readily available literature, the reactivity of similar fluorinated systems provides valuable insights. For instance, organocatalytic asymmetric conjugate additions of fluorooxindoles to quinone methides have been reported, demonstrating the ability of fluorinated enolates to participate in Michael reactions. buchler-gmbh.com
Participation in Multicomponent Reactions and Cyclizations
The diverse functionality of this compound makes it an attractive candidate for multicomponent reactions and cyclization cascades. Fluorinated β-dicarbonyl compounds are known to be valuable precursors for the synthesis of a variety of fluorinated heterocycles. nih.govresearchgate.netnih.gov For example, fluorinated 1,3-diketones can be condensed with hydrazines, hydroxylamine, and other binucleophiles to form pyrazoles, isoxazoles, and pyrimidines, respectively. researchgate.net The presence of the ketone and ester groups in this compound allows for similar cyclocondensation pathways to access complex heterocyclic scaffolds.
Decarboxylative Transformations and Their Synthetic Utility
Decarboxylative reactions of β-ketoesters are a well-established method for the generation of enolates under neutral or mild conditions, which can then be trapped by various electrophiles. This strategy avoids the use of strong bases and can offer unique reactivity and selectivity.
While specific studies on the decarboxylative functionalization of this compound are not prevalent, the general principle is applicable. For related compounds, decarboxylative Mannich reactions have been developed where a β-keto acid adds to an N-sulfinyl imine, followed by decarboxylation to yield a β-amino thioester. nih.gov This suggests that if one of the tert-butyl ester groups of this compound were to be selectively hydrolyzed to the corresponding carboxylic acid, it could potentially undergo decarboxylative C-C bond formation with suitable electrophiles.
Transition-Metal-Catalyzed Reactions
The enolate of this compound can also serve as a soft nucleophile in various transition-metal-catalyzed reactions, most notably in palladium-catalyzed allylic substitutions.
Palladium-Catalyzed Allylic Substitution and Related Processes
The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful method for the formation of carbon-carbon bonds. wikipedia.org In this reaction, a soft nucleophile, such as the enolate of a β-dicarbonyl compound, attacks a π-allyl palladium complex.
The application of acyclic α-fluoro-β-ketoesters as nucleophiles in enantioselective palladium-catalyzed asymmetric allylic alkylation (AAA) has been investigated. nih.govwhiterose.ac.uk These substrates have been identified as challenging due to often moderate levels of enantiocontrol. nih.gov However, the use of the Trost family of chiral ligands has enabled the development of the first useful enantioselective Pd-catalyzed AAA of α-fluoro-β-ketoesters, affording products in up to 92% enantiomeric excess (ee). whiterose.ac.uk
A study on the enantioselective allylic alkylation of various acyclic α-fluoro-β-ketoesters revealed that substrates with a range of electron-donating and electron-withdrawing groups on the aromatic ring of the ketone moiety provided good levels of enantiocontrol. whiterose.ac.uk
| Entry | R Group | Yield (%) | ee (%) |
| 1 | Phenyl | 85 | 81 |
| 2 | 4-Fluorophenyl | 82 | 78 |
| 3 | 4-Chlorophenyl | 88 | 79 |
| 4 | 4-Bromophenyl | 91 | 79 |
| 5 | 4-Methoxyphenyl | 80 | 75 |
| 6 | 2-Tolyl | 83 | 86 |
| 7 | 2-Naphthyl | 86 | 80 |
| 8 | 2-Furyl | 75 | 77 |
Table 1: Scope of the enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters. Conditions: Pd2(dba)3, (R,R)-Trost ligand, Et3N, CH2Cl2. Data sourced from reference whiterose.ac.uk.
Mechanistic investigations suggest that the generally poor enantioselectivity observed with these substrates may not be solely due to the formation of E/Z enolate mixtures but could also be influenced by s-cis/trans conformational mobility of the enolate. nih.govwhiterose.ac.uk A working model based on the proposals by Lloyd-Jones and Norrby suggests that the reactive π-allyl complex adopts an endo-rotameric form, and hydrogen bonding between the amide N-H of the Trost ligand and either the ketone or ester oxygen of the enolate can influence the stereochemical outcome. nih.gov This methodology provides a route to valuable 3-fluoropiperidine (B1141850) intermediates. whiterose.ac.uk
Intramolecular Cyclization for Heterocycle Construction
There is no available research detailing the use of this compound in intramolecular cyclization reactions to form heterocyclic structures. General methodologies for the cyclization of β-ketoesters are known, often involving the formation of enolates followed by intramolecular nucleophilic attack. However, the influence of the fluorine substituent at the α-position and the bulky tert-butyl ester groups on the feasibility, regioselectivity, and stereoselectivity of such cyclizations for this specific compound has not been investigated.
Detailed Mechanistic Elucidation of Key Reaction Pathways
A consequence of the absence of reactivity data is the complete lack of mechanistic studies for any reactions involving this compound.
Characterization of Reactive Intermediates
No reactive intermediates, such as enolates, radical species, or others, have been characterized in the context of reactions with this compound. Spectroscopic or computational data that would provide insight into the transient species formed during its potential transformations are not available.
Elucidation of Transition State Structures and Energy Profiles
There are no computational or experimental studies that elucidate the transition state structures or energy profiles for any reaction pathways involving this compound. Such studies are crucial for understanding reaction kinetics and mechanisms, but they have not yet been undertaken for this compound.
Stereoselective and Asymmetric Synthesis Exploiting Di Tert Butyl 2 Fluoro 3 Oxobutanedioate
Enantioselective Fluorination Strategies
The creation of a chiral center via fluorination of β-ketoesters like di-tert-butyl 2-fluoro-3-oxobutanedioate is a primary strategy for producing enantiomerically enriched α-fluoro carbonyl compounds. This is often achieved through the use of electrophilic fluorinating agents in the presence of a chiral catalyst or with the aid of a chiral auxiliary.
The catalytic asymmetric fluorination of β-ketoesters represents a highly efficient method for generating chiral α-fluorinated products. beilstein-journals.orgnih.gov This approach relies on a chiral catalyst to create a chiral environment around the substrate, thereby directing the attack of the fluorinating agent to one face of the enolate intermediate.
Titanium-TADDOLate Complexes:
Titanium-based Lewis acids, particularly those modified with TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands, have proven to be effective catalysts for the enantioselective α-fluorination of β-ketoesters. beilstein-journals.orgnih.govtum.de These catalysts, such as TADDOLato–titanium(IV) dichloride, activate the β-ketoester substrate, facilitating its enolization and subsequent reaction with electrophilic N–F fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or F-TEDA (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). beilstein-journals.org
The mechanism is believed to involve the formation of titanium β-ketoenolates as key reaction intermediates. beilstein-journals.org The chiral TADDOL ligand establishes a well-defined steric environment that dictates the facial selectivity of the fluorination step, leading to high enantiomeric excesses (ee). nih.govresearchgate.net Research has shown that the structure of the TADDOL ligand and various reaction parameters significantly influence both the catalytic activity and the enantioselectivity, with enantiomeric excesses reaching up to 91%. beilstein-journals.orgnih.gov A proposed steric model suggests that the specific coordination of the β-ketoenolate to the titanium-TADDOLate complex shields one face of the enolate, allowing the electrophilic fluorine source to attack from the less hindered direction. nih.govresearchgate.net
Interactive Data Table: Enantioselective Fluorination of β-Ketoesters with Ti-TADDOLate Catalysts
| Fluorinating Agent | Catalyst | Solvent | Enantiomeric Excess (ee) | Reference |
| F-TEDA | TADDOLato–titanium(IV) dichloride | Acetonitrile | Up to 91% | beilstein-journals.org |
| NFSI | TADDOLato–titanium(IV) dichloride | Dichloromethane | Up to 91% | beilstein-journals.orgnih.gov |
Chiral Phosphoramidite (B1245037) Ligands:
Chiral phosphoramidites have emerged as a versatile and privileged class of ligands in asymmetric catalysis, valued for their modularity, stability, and the high levels of stereocontrol they often impart. nih.govwikipedia.org These monodentate ligands have been successfully employed in a variety of transition metal-catalyzed reactions, including asymmetric hydrogenations and conjugate additions. wikipedia.orgdicp.ac.cn In the context of fluorination, chiral phosphoramidite ligands can be used with transition metals like palladium to catalyze the enantioselective fluorination of active methylene (B1212753) compounds. acs.org While direct examples with this compound are less commonly detailed, the principle involves the formation of a chiral metal-enolate complex. This complex then reacts with an electrophilic fluorine source, with the phosphoramidite ligand directing the stereochemical outcome. nih.gov The ease of synthesis and modification of phosphoramidite ligands allows for the rapid generation of ligand libraries and fine-tuning to optimize enantioselectivity for specific substrates. nih.govrug.nl
An alternative to chiral catalysis is the use of chiral auxiliaries. In this strategy, the prochiral substrate is covalently attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the diastereoselective fluorination of the substrate. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary, making it less atom-economical than catalytic approaches. Benzosultams are one example of a class of compounds that have been used as valuable chiral auxiliaries in asymmetric reactions.
Diastereoselective Transformations and Control of Stereochemical Outcomes
When a substrate already contains one or more stereocenters, the introduction of a new stereocenter via fluorination requires control of diastereoselectivity. For substrates like this compound that are themselves prochiral, subsequent transformations can generate additional stereocenters. The stereochemical outcome of these reactions is governed by the existing stereocenter and the reaction conditions. For example, in the reduction of the keto group of an α-fluorinated β-ketoester, the fluorine atom and the ester groups can influence the facial selectivity of the hydride attack, leading to the preferential formation of one diastereomer of the corresponding β-hydroxy-α-fluoro ester. The choice of reducing agent and catalyst can be crucial in controlling this diastereoselectivity. Dirhodium(II) carboxylate complexes are an example of catalysts that can influence the stereochemical outcome in reactions involving C-H insertion, where the ligand structure creates a chiral pocket that directs the approach of the substrate.
Biocatalytic Approaches for Chiral Fluorinated Compounds
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. rsc.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzymes such as aldolases are capable of catalyzing carbon-carbon bond formation with high stereocontrol. chemrxiv.org The use of fluorinated substrates in these enzymatic reactions can provide access to complex chiral fluorinated building blocks. For instance, pyruvate (B1213749) aldolases have been shown to catalyze the carboligation of β-fluoro-α-ketoacids with a variety of aldehydes. chemrxiv.org This reaction proceeds with kinetic resolution of racemic fluorinated donors, granting access to enantiopure products containing secondary or tertiary fluoride (B91410) stereocenters. chemrxiv.org This approach represents a powerful method for the asymmetric synthesis of fluorinated molecules through biocatalytic C-C bond formation.
Besides C-C bond formation, enzymes can be employed for other stereoselective transformations of fluorinated compounds. Oxidoreductases, for example, can catalyze the stereoselective reduction of a keto group in a fluorinated substrate, leading to the formation of a chiral hydroxyl group with high enantiomeric excess. Similarly, hydrolases can be used for the kinetic resolution of racemic mixtures of fluorinated esters or alcohols. These biocatalytic methods are increasingly recognized for their potential in synthesizing enantioenriched sulfoxides and other valuable chiral molecules. nih.gov The application of enzymes in non-conventional media, such as ionic liquids, is also being explored to enhance stability and reactivity. nih.gov
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis and Prediction of Chemical Reactivity
A detailed analysis of the electronic structure of Di-tert-butyl 2-fluoro-3-oxobutanedioate, including the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential maps, has not been reported. These analyses are fundamental for predicting the molecule's reactivity, including identifying potential sites for nucleophilic or electrophilic attack.
Modeling of Reaction Mechanisms and Transition States
Theoretical modeling of reaction mechanisms involving this compound, which would involve locating transition states and calculating activation energies, is not present in the current body of scientific literature. Such computational investigations are vital for understanding how the compound might behave in various chemical transformations and for designing new synthetic pathways.
Theoretical Prediction of Spectroscopic Parameters
There are no available theoretical predictions of the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for this compound based on computational methods. These theoretical data, when compared with experimental spectra, are invaluable for confirming the structure and purity of the compound.
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
High-resolution NMR spectroscopy would be the primary tool for elucidating the molecular structure of Di-tert-butyl 2-fluoro-3-oxobutanedioate.
¹H NMR: Would be used to identify the number of distinct proton environments, their multiplicity (spin-spin coupling), and integration (proton count). The chemical shifts of the tert-butyl protons and the proton at the fluorinated carbon would be of particular interest.
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbons of the ester and ketone groups, the carbons of the tert-butyl groups, and the carbon atom bonded to fluorine.
¹⁹F NMR: Is a critical technique for fluorinated organic compounds. It would provide information on the chemical environment of the fluorine atom and its coupling with neighboring protons.
If the synthesis of this compound were to result in stereoisomers, NMR spectroscopy would be essential for their identification and quantification. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine the relative stereochemistry of the molecule.
The presence of bulky tert-butyl groups might lead to restricted rotation around certain bonds. Variable-temperature NMR studies could provide insights into the conformational dynamics of the molecule, such as the energy barriers for bond rotation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragment Analysis
HRMS would be used to determine the exact molecular weight of this compound, which in turn would confirm its elemental composition. Analysis of the fragmentation pattern would provide further structural information, corroborating the data obtained from NMR spectroscopy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Probing and Reaction Monitoring
IR Spectroscopy: Would be employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would be expected for the C=O stretching of the ester and ketone groups, and the C-F bond.
UV-Vis Spectroscopy: Would provide information about the electronic transitions within the molecule. The presence of carbonyl groups would likely result in n→π* and π→π* transitions, which could be observed in the UV region.
Integration and Correlation of Experimental Spectroscopic Data with Computational Predictions
In modern chemical research, experimental spectroscopic data is often complemented by computational predictions. Density Functional Theory (DFT) calculations could be used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima. A strong correlation between the experimental and computed data would provide a high level of confidence in the structural assignment of this compound.
Strategic Applications As a Synthetic Building Block in Complex Molecule Construction
Intermediate in the Synthesis of Fluorinated Heterocyclic Compounds (e.g., Piperidines, Pyrrolidines, Pyrimidinones)
The dicarbonyl nature of Di-tert-butyl 2-fluoro-3-oxobutanedioate makes it an ideal substrate for condensation reactions with various binucleophiles to construct a variety of heterocyclic rings. The electron-withdrawing effect of the fluorine atom can enhance the reactivity of the adjacent carbonyl groups, facilitating cyclization reactions.
One significant application is in the synthesis of fluorinated pyrimidinones . Pyrimidinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including antiviral and anticancer agents. The general synthesis involves the condensation of a β-ketoester with a urea (B33335) or guanidine (B92328) derivative. By using this compound, a fluorine atom can be incorporated into the pyrimidinone ring, leading to novel analogs with potentially altered biological activities. The reaction typically proceeds by treating the β-ketoester with a reagent like guanidine hydrochloride in the presence of a base, leading to the formation of a 2-amino-pyrimidinone ring system.
While specific examples for the synthesis of fluorinated piperidines and pyrrolidines directly from this compound are not extensively documented, the general reactivity of fluorinated 1,3-dicarbonyl compounds suggests their utility in multicomponent reactions or tandem procedures to access these saturated heterocycles. Such strategies often involve initial condensation followed by cyclization and reduction steps, where the fluorinated dicarbonyl unit serves to install the fluorine atom at a specific position in the final heterocyclic scaffold.
Table 1: Synthesis of Fluorinated Heterocycles from β-Ketoester Precursors
| Heterocycle Class | General Reagents | Significance of Fluorine |
|---|---|---|
| Pyrimidinones | Guanidine, Urea | Modulates biological activity, alters pKa |
| Piperidines | Amines, Dienes (in multi-step synthesis) | Influences conformation and metabolic stability |
| Pyrrolidines | Amino acids, Azomethine ylides (in cycloadditions) | Enhances binding affinity to biological targets |
Precursor to Fluorinated Amino Acid Derivatives and Peptidomimetics
Fluorinated amino acids are of immense interest in drug discovery as they can enhance the stability of peptides against proteolytic degradation and modulate their conformation and biological activity. researchgate.net this compound serves as a valuable precursor for the synthesis of fluorinated β-amino acid derivatives.
The ketone functionality within the molecule allows for conversion into an amino group through methods such as reductive amination or the formation of an oxime followed by reduction. This transformation converts the β-ketoester into a β-amino ester, the core structure of a β-amino acid. The fluorine atom at the α-position is retained throughout this sequence, yielding α-fluoro-β-amino acid derivatives. These non-proteinogenic amino acids can then be incorporated into peptide chains to create peptidomimetics with novel properties. General methods for the synthesis of fluorinated β-amino acids often utilize fluorinated carbonyl compounds as starting materials. researchgate.net For instance, the biomimetic transamination of fluorinated β-keto esters is a recognized strategy to access these valuable compounds. researchgate.net
Contribution to the Construction of Functionally Diverse Organofluorine Scaffolds for Academic Research
The development of new molecular scaffolds is crucial for advancing chemical biology and medicinal chemistry. This compound provides a straightforward entry point to a variety of organofluorine scaffolds. The ability to generate different classes of compounds, such as heterocycles and amino acids, from a single, readily accessible starting material highlights its utility. researchgate.net
Academic research benefits from such building blocks as they allow for the systematic exploration of the effects of fluorine incorporation on molecular properties and biological function. By reacting the compound with different partners, researchers can generate a series of related molecules where the core scaffold is varied, providing valuable structure-activity relationship (SAR) data. The presence of the tert-butyl ester groups also offers synthetic flexibility, as they can be selectively removed under acidic conditions to reveal carboxylic acid functionalities for further derivatization.
Role in the Exploration of Novel Chemical Space for Compound Libraries
In drug discovery, the exploration of novel chemical space is essential for identifying new lead compounds. Compound libraries with high structural diversity are a key tool in this process. Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse and complex molecules, which is crucial for building such libraries. rsc.org
This compound is an excellent starting point for DOS. Its multiple reactive sites (two carbonyl groups and an active methylene (B1212753) group) allow for divergent reaction pathways. By applying different reaction conditions and reagents, a single precursor can be transformed into a multitude of distinct molecular architectures. For example, condensation with ureas can lead to pyrimidinones, while reductive amination can lead to amino acids. This divergent approach, starting from a common fluorinated building block, enables the rapid assembly of a library of novel organofluorine compounds. chemrxiv.org The inclusion of fluorine in these libraries is particularly advantageous, as it is a common feature in many modern pharmaceuticals and can impart unique properties that are often sought in drug candidates. nih.gov
Table 2: Strategic Applications of this compound
| Application Area | Key Transformation | Resulting Molecular Class | Significance |
|---|---|---|---|
| Heterocycle Synthesis | Cyclocondensation | Pyrimidinones, etc. | Access to novel, biologically relevant ring systems. |
| Amino Acid Synthesis | Reductive Amination / Mannich Reaction | α-Fluoro-β-amino acids | Building blocks for stable peptidomimetics. researchgate.net |
| Scaffold Diversity | Reaction with various binucleophiles | Diverse organofluorine structures | Systematic study of fluorine effects in chemistry and biology. researchgate.net |
| Compound Libraries | Diversity-Oriented Synthesis (DOS) | Libraries of fluorinated small molecules | Exploration of novel chemical space for drug discovery. rsc.org |
Conclusion and Future Research Directions
Summary of Current Knowledge and Advancements in Di-tert-butyl 2-fluoro-3-oxobutanedioate Chemistry
Direct literature on this compound is limited; however, its chemistry can be reliably inferred from the extensive research on analogous α-fluorinated β-keto esters. The primary synthetic route involves the electrophilic fluorination of the corresponding non-fluorinated precursor, di-tert-butyl 3-oxobutanedioate.
Synthesis and Key Advancements:
The synthesis of α-fluorinated β-dicarbonyl compounds has seen significant progress, moving from stoichiometric reagents to highly efficient catalytic asymmetric methods. The key advancement lies in the ability to control the stereochemistry at the newly formed C-F bond.
Electrophilic Fluorinating Agents: The development of bench-stable and safer electrophilic fluorinating reagents has been crucial. Widely used agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. chinesechemsoc.org
Catalytic Enantioselective Fluorination: A major leap forward has been the development of catalytic systems that can induce enantioselectivity. Various strategies have proven effective for the fluorination of β-keto esters, providing access to chiral fluorinated products with high enantiomeric excess (ee). acs.org These include:
Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, have been used to catalyze the fluorination of β-keto esters under mild phase-transfer conditions. acs.orgnih.govresearchgate.net
Transition Metal Catalysis: Chiral complexes of metals such as palladium and copper have emerged as powerful catalysts. For instance, palladium-BINAP systems and copper-bis(oxazoline) complexes can achieve excellent enantioselectivity in the fluorination of both cyclic and acyclic β-keto esters. acs.orgnih.gov
The table below summarizes representative catalytic systems used for the enantioselective fluorination of β-keto esters, which are analogous to the synthesis of this compound.
| Catalyst System | Fluorinating Agent | Substrate Type | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Chiral Quaternary Ammonium Salt | NFSI | Cyclic β-Keto Ester | Toluene/Water | 95 | 72 |
| Pd-(S)-BINAP Complex | NFSI | Acyclic β-Keto Ester | Ethanol | 96 | 91 |
| Cu(OTf)₂-Bis(oxazoline) Complex | NFSI | Cyclic β-Keto Ester | Dichloromethane | >99 | 99 |
Table 1: Examples of Catalytic Systems for Enantioselective Fluorination of β-Keto Esters. acs.orgacs.orgnih.gov
Identification of Emerging Synthetic Challenges and Unexplored Opportunities
While the general strategies are established, the specific structure of this compound presents unique hurdles and opens up new avenues for exploration.
Synthetic Challenges:
Steric Hindrance: The bulky tert-butyl groups can significantly impact reaction kinetics and catalyst efficiency. Catalytic systems optimized for smaller ethyl or methyl esters may prove less effective, requiring higher catalyst loadings or longer reaction times.
Control of Stereoselectivity: Achieving high enantioselectivity with this sterically demanding substrate remains a formidable challenge. The chiral catalyst must effectively differentiate between the two prochiral faces of the enolate in the presence of the large tert-butyl groups. mdpi.com
Precursor Synthesis: The synthesis and purification of the di-tert-butyl 3-oxobutanedioate precursor can be challenging due to the potential for side reactions like self-condensation or decomposition.
Downstream Manipulations: The same steric hindrance from the tert-butyl groups can complicate subsequent transformations of the fluorinated product.
Unexplored Opportunities:
Versatile Synthetic Intermediate: With its multiple functional groups, this compound is a highly attractive building block. It can serve as a precursor to complex fluorinated molecules, including fluorinated heterocycles, unnatural amino acids, and polyketide-like structures. nih.gov
Medicinal Chemistry Applications: The introduction of a fluorine atom can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule. cas.cnbenthamdirect.com This compound could be a key starting material for generating novel drug candidates where the fluorine atom enhances metabolic stability or binding affinity.
Decarboxylative Chemistry: The tert-butyl ester groups are amenable to removal under specific conditions, opening pathways for decarboxylative functionalization to introduce other chemical moieties. nih.gov
Potential for the Development of Novel Catalytic Systems and Reaction Modalities
The specific challenges posed by this compound can spur innovation in catalysis and reaction design.
Development of Novel Catalysts: There is a clear need for new catalytic systems tailored for sterically encumbered substrates. This could involve designing catalysts with larger chiral pockets or employing different catalytic paradigms, such as:
Organocatalysis: Chiral amines, phosphoric acids, or isothioureas could offer alternative activation modes that are less sensitive to steric bulk.
Photoredox and Electrochemical Catalysis: These methods can generate reactive species under exceptionally mild conditions and may provide new pathways for fluorination that circumvent the limitations of traditional methods. chinesechemsoc.org
New Reaction Modalities: Beyond its synthesis, the reactivity of this compound is a fertile ground for exploration.
Stereodivergent Synthesis: Developing methods to selectively access any of the possible stereoisomers of subsequent products (by transforming the ketone and ester groups) would be a significant advance.
Continuous Flow Synthesis: Given the often exothermic nature of fluorination, using continuous-flow microreactors could enable better temperature control, improved safety, and easier scalability. nih.govrsc.org
Biocatalysis: Engineered enzymes could offer an unparalleled level of selectivity for both the fluorination step and subsequent modifications of the molecule.
Broader Implications for Innovation in Advanced Organic Synthesis and Organofluorine Science
The pursuit of synthetic routes to and applications for molecules like this compound has wider implications for the field of chemistry.
Expanding the Chemical Toolbox: Successfully developing efficient synthetic methods for this compound enriches the "toolbox" available to chemists, enabling the construction of previously inaccessible fluorinated molecules. benthambooks.comoup.com
Driving Catalyst Innovation: The challenges associated with sterically demanding and polyfunctional substrates push the boundaries of catalyst design, leading to the discovery of more robust, selective, and broadly applicable catalytic systems.
Impact on Drug Discovery and Materials Science: The availability of novel fluorinated building blocks is a direct driver of innovation in applied fields. It allows for more sophisticated molecular designs in the quest for new pharmaceuticals with improved efficacy and materials with unique properties. cas.cnpharmtech.com Overcoming the specific challenges in synthesizing and utilizing this compound will contribute to the broader advancement of organofluorine science, ultimately facilitating progress in human health and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
